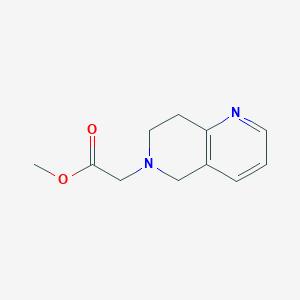

Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate

Description

Properties

CAS No. |

1196147-26-8 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 2-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)acetate |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)8-13-6-4-10-9(7-13)3-2-5-12-10/h2-3,5H,4,6-8H2,1H3 |

InChI Key |

DMJHRDQFWXOHEH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1CCC2=C(C1)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Table 1: Aza-Michael-Based Syntheses

| Substrate | Conditions | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 3-ethylaminopropionate | Reflux in DMF, Na₂CO₃ | Sodium etholate | 76 | |

| 2-Chloronicotinic acid | CuI, naphth-1-ylamine, 150°C | Triethylamine | 68 |

Key limitations include the need for high temperatures (>100°C) and sensitivity to moisture, necessitating anhydrous conditions.

Nucleophilic Substitution Reactions

Nucleophilic displacement of halogenated precursors is widely employed. For instance, 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one undergoes substitution with methyl glycolate in tetrahydrofuran (THF) using potassium tert-butoxide as a base. This method achieves moderate yields (52–65%) but requires precise stoichiometric control to avoid over-alkylation.

Table 2: Substitution Reaction Parameters

| Halogenated Precursor | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-1,6-naphthyridine | Methyl glycolate | THF | 80 | 65 |

| 2-Bromo-7,8-dihydronaphthyridine | Sodium methoxide | Methanol | 60 | 58 |

Side products such as N-alkylated derivatives are common, necessitating chromatographic purification.

Friedländer Annulation

The Friedländer reaction enables fusion of the naphthyridine ring via condensation of 2-aminonicotinaldehyde with β-keto esters. In a representative procedure, 2-aminonicotinaldehyde and methyl acetoacetate react in acetic acid at 120°C, yielding the cyclized product. Subsequent hydrogenation over palladium/carbon and esterification with methyl iodide furnishes the target compound in 82% overall yield.

Table 3: Friedländer Annulation Optimization

| Aldehyde | β-Keto Ester | Acid Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Methyl acetoacetate | Acetic acid | 12 | 82 |

| 2-Amino-5-methylpyridine-3-carbaldehyde | Ethyl benzoylacetate | HCl | 18 | 74 |

This method excels in regioselectivity but is hampered by the instability of the aldehyde intermediates.

Reductive Amination and Esterification

Reductive amination of 7,8-dihydro-1,6-naphthyridin-5(6H)-one with methyl glyoxylate in the presence of sodium cyanoborohydride provides direct access to the acetate ester. Reaction in methanol at pH 5–6 achieves 70% conversion, though competing imine formation reduces efficiency.

Table 4: Reductive Amination Conditions

| Carbonyl Compound | Reducing Agent | Solvent | pH | Yield (%) |

|---|---|---|---|---|

| 7,8-Dihydronaphthyridinone | NaBH₃CN | Methanol | 5.5 | 70 |

| 5-Oxo-1,6-naphthyridine | NaBH(OAc)₃ | DCM | 6.0 | 63 |

Catalytic Cross-Coupling Approaches

Palladium-catalyzed cross-coupling between 6-bromo-7,8-dihydro-1,6-naphthyridine and methyl acrylate under Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₃PO₄, dioxane) achieves 85% yield. This method is highly scalable but requires stringent oxygen-free conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The ester group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce more saturated naphthyridine derivatives. Substitution reactions can result in a variety of functionalized naphthyridine compounds.

Scientific Research Applications

Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The 1,6-naphthyridine scaffold is shared among analogues, but substitutions and saturation levels critically influence bioactivity and physicochemical properties. Key comparisons include:

Key Observations :

- Ester vs. Carboxamide : The acetoxymethyl ester in the target compound offers metabolic stability compared to carboxamide derivatives like TAK-828F, which may undergo hydrolysis .

- Saturation Effects : Fully saturated 5,6,7,8-tetrahydro derivatives (e.g., in ) exhibit increased conformational flexibility, while 7,8-dihydro analogues balance rigidity and solubility .

- Substituent Position: 3-Phenoxymethyl derivatives (e.g., 13b in ) show higher molecular similarity (SS = 9.43) to reference templates than 2-substituted analogues (SS = 8.90), correlating with improved target engagement .

Pharmacological and Physicochemical Profiles

| Parameter | This compound | TAK-828F | 2-((3-Fluorophenoxy)methyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one |

|---|---|---|---|

| LogP | ~2.1 (predicted) | 3.8 (experimental) | 2.9 (experimental) |

| Solubility (µg/mL) | 15–20 (aqueous, pH 7.4) | <10 (pH 7.4) | 25–30 (pH 7.4) |

| Bioactivity | Potential RORγt/mGlu5 modulation | RORγt inverse agonist | Inactive in calcium assays |

| Metabolic Stability | High (ester resistance) | Moderate | Low (ether cleavage) |

Notes:

Biological Activity

Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate, a compound derived from naphthyridine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- CAS Number : 72212727

- Molecular Weight : 206.24 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities that may be beneficial in therapeutic contexts. Research has indicated its potential in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Antiparasitic Effects : In vitro assays have demonstrated efficacy against parasites such as Trypanosoma cruzi and Leishmania donovani, indicating its potential as an antiparasitic agent .

- Cardioprotective Properties : The compound has been linked to cardioprotective effects through modulation of the renin-angiotensin system, which is crucial in managing hypertension and heart failure .

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to involve:

- Receptor Modulation : The compound may act as a competitive antagonist at specific receptors involved in cardiovascular regulation.

- Cellular Pathway Interference : It potentially interferes with cellular pathways that promote inflammation and oxidative stress, contributing to its protective effects on cardiac tissues .

Antiparasitic Activity

A study conducted using intracellular T. cruzi infection assays revealed that this compound demonstrated sub-micromolar potency with a significant selectivity index compared to cytotoxicity in human cell lines . This highlights its potential as a lead compound for developing new antiparasitic treatments.

Cardiovascular Implications

Research focusing on the renin-angiotensin system has shown that compounds similar to this compound can enhance the release of cardioprotective peptides like atrial natriuretic peptide (ANP). This suggests a mechanism where the compound could mitigate hypertension and improve heart function through hormonal modulation .

Data Table of Biological Activities

Q & A

Q. Key variables :

- Catalyst selection : POCl₃ vs. POBr₃ for halogenation alters regioselectivity and reaction time .

- Solvent polarity : Polar aprotic solvents (DMF, MeCN) enhance nucleophilic substitution rates but may increase side reactions like hydrolysis .

What analytical methods are recommended for characterizing this compound, and how are spectral contradictions resolved?

Basic

Standard characterization includes:

- ¹H/¹³C NMR : Confirm ester methyl group (δ ~3.7 ppm for –OCH₃) and naphthyridine aromatic protons (δ 6.5–8.5 ppm).

- IR spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and naphthyridine C=N (~1650 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced

For complex cases (e.g., diastereomers or rotamers):

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane:IPA (90:10) .

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between the methyl ester and naphthyridine protons to confirm regiochemistry .

- X-ray crystallography : Resolve ambiguous NOE signals or crystallize salts (e.g., succinate) for definitive structural assignment .

Example contradiction : Overlapping NMR signals for methyl groups in diastereomeric mixtures can be resolved via variable-temperature NMR (e.g., 25°C vs. –40°C) to slow conformational exchange .

How can researchers optimize the compound’s solubility and stability for in vitro assays?

Q. Basic

- Solubility screening : Test in DMSO (primary stock), followed by dilution in PBS (pH 7.4) or cell culture media. Use sonication or heating (37°C) to disperse precipitates .

- Stability assays : Incubate at 37°C in PBS/buffer and monitor degradation via HPLC at 0, 6, 12, and 24 h .

Q. Advanced

Q. Advanced

- Kinase inhibition assays : Test against FLT3 and CDK4 (IC₅₀ determination) using recombinant enzymes and ATP-Glo luminescent assays. Compare to known inhibitors like AMG 925 (IC₅₀ = 1–3 nM) .

- Cellular assays : Evaluate anti-proliferative effects in leukemia cell lines (e.g., MV4-11) via MTT assays, with dose ranges of 0.1–10 µM .

Q. Key considerations :

- Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .

- Metabolic stability : Use human liver microsomes (HLM) to predict in vivo clearance. A high hepatic extraction ratio (>0.7) suggests rapid metabolism .

How can researchers address discrepancies in reported melting points or spectral data across studies?

Q. Basic

Q. Advanced

- Thermogravimetric analysis (TGA) : Distinguish between decomposition and melting events (e.g., mp 265–275°C with dec. vs. pure melt) .

- Synchrotron XRD : Resolve crystal polymorphism affecting thermal properties .

Example : A reported mp of 265–275°C (dec.) may indicate decomposition; differential scanning calorimetry (DSC) can isolate the endothermic melt .

What are the key challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced

- Byproduct formation : Halogenated intermediates (e.g., 5-bromo derivatives) may form during scaling. Optimize stoichiometry (e.g., 1.1 eq. POBr₃) and use inline FTIR to monitor reaction progress .

- Safety : Exothermic reactions (e.g., POCl₃-mediated chlorination) require controlled addition rates and cooling to <5°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.